(3S)-5,5-Difluoropiperidin-3-amine
Description
(3S)-5,5-Difluoropiperidin-3-amine is a chiral piperidine derivative characterized by a six-membered piperidine ring with two fluorine atoms at the 5,5-positions and an amine group at the 3-position. The stereochemistry at the 3-position (S-configuration) distinguishes it from its enantiomer, (3R)-5,5-Difluoropiperidin-3-amine. Piperidine derivatives are critical in medicinal chemistry due to their role as bioactive scaffolds, particularly in targeting central nervous system (CNS) disorders, enzyme inhibition, and receptor modulation .
The amine group provides a site for functionalization, enabling its use in drug discovery as a versatile intermediate .
Properties
Molecular Formula |
C5H10F2N2 |
|---|---|
Molecular Weight |
136.14 g/mol |
IUPAC Name |
(3S)-5,5-difluoropiperidin-3-amine |
InChI |
InChI=1S/C5H10F2N2/c6-5(7)1-4(8)2-9-3-5/h4,9H,1-3,8H2/t4-/m0/s1 |
InChI Key |
RMVWISBUNRRXGM-BYPYZUCNSA-N |
Isomeric SMILES |
C1[C@@H](CNCC1(F)F)N |
Canonical SMILES |
C1C(CNCC1(F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-5,5-Difluoropiperidin-3-amine typically involves the introduction of fluorine atoms into the piperidine ring. One common method is the fluorination of a suitable piperidine precursor using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require careful control of temperature and solvent to achieve the desired regioselectivity and yield.
Industrial Production Methods
In an industrial setting, the production of (3S)-5,5-Difluoropiperidin-3-amine may involve scalable fluorination techniques. Continuous flow reactors can be employed to enhance the efficiency and safety of the fluorination process. Additionally, the use of environmentally friendly fluorinating agents and solvents is preferred to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
(3S)-5,5-Difluoropiperidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced forms of the compound.
Substitution: The fluorine atoms in the piperidine ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and organometallic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Substitution: Alkyl halides in the presence of a base such as sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions can introduce various functional groups into the piperidine ring, leading to a wide range of derivatives.
Scientific Research Applications
(3S)-5,5-Difluoropiperidin-3-amine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex fluorinated molecules. Its unique properties make it valuable for studying the effects of fluorine substitution on chemical reactivity and stability.
Biology: In biological research, (3S)-5,5-Difluoropiperidin-3-amine can be used to develop fluorinated analogs of bioactive molecules. These analogs can help in understanding the role of fluorine in modulating biological activity and pharmacokinetics.
Medicine: The compound has potential applications in drug discovery and development. Fluorinated piperidine derivatives are often explored for their potential as pharmaceuticals due to their enhanced metabolic stability and bioavailability.
Industry: In the industrial sector, (3S)-5,5-Difluoropiperidin-3-amine can be used in the development of advanced materials, such as fluorinated polymers and coatings, which benefit from the unique properties imparted by fluorine atoms.
Mechanism of Action
The mechanism of action of (3S)-5,5-Difluoropiperidin-3-amine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity by influencing the electronic and steric properties of the molecule. Additionally, fluorine can affect the compound’s metabolic stability and resistance to enzymatic degradation.
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural Comparisons
*Estimated molecular weight based on formula.
Chiral Specificity: (3S) vs. (3R) Enantiomers
The S-configuration of (3S)-5,5-Difluoropiperidin-3-amine may confer distinct biological activity compared to its R-enantiomer. For example, in CNS-targeting compounds, stereochemistry often dictates receptor binding selectivity.
Fluorine Substitution vs. Chlorine/Aryl Groups
- Fluorine (5,5-F₂) : Enhances lipophilicity and metabolic stability. Fluorine’s electronegativity may polarize the piperidine ring, affecting hydrogen-bonding interactions .
Amine Functionalization
The primary amine in (3S)-5,5-Difluoropiperidin-3-amine allows for derivatization into amides or ureas, a feature shared with the imidazopyridine derivative in . In contrast, β-D-glucopyranoside derivatives (e.g., HY-N10587) lack this flexibility, relying on hydroxyl groups for interactions .
Pharmacokinetic and Physicochemical Properties
Table 2: Hypothetical Property Comparison*
*Hypothetical data inferred from structural analogs in the evidence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
